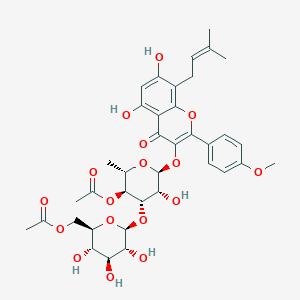

Epimedoside

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Analysis and Botanical Origin of Epimedoside

Taxonomic Distribution within the Genus Epimedium

Epimedoside is found in several species within the Epimedium genus, which is predominantly distributed in China, with some species also found in other parts of Asia and the Mediterranean region wikipedia.org. The presence and concentration of this compound can vary significantly between different Epimedium species.

Epimedium wushanense as a Primary Source Organism

Epimedium wushanense T.S. Ying is recognized as a significant source of this compound A medchemexpress.comchemfaces.com. Studies on the roots of Epimedium wushanense have led to the isolation and identification of several flavonoids, including this compound A chemfaces.comnih.gov. The aerial parts of the plant also contain a variety of prenylflavonoids wikipedia.org.

Epimedium koreanum Nakai as a Source Organism

Epimedium koreanum Nakai is another species known to contain this compound. This compound, also referred to as Korthis compound A, has been isolated from the aerial parts of Epimedium koreanum glpbio.commedchemexpress.comtargetmol.com. This species is utilized in traditional Korean and Chinese herbal medicine mdpi.com.

Other Epimedium Species in Research (e.g., E. brevicornu Maxim., E. pubescens)

Beyond E. wushanense and E. koreanum, this compound has been reported in other Epimedium species as well. Epimedium pubescens Maxim. is listed as a source organism for this compound A nih.gov. Phytochemical investigations of Epimedium pubescens have identified various flavonol glycosides acs.org. Epimedium brevicornu Maxim. is also noted to contain this compound as one of its flavonoid components mdpi.comalfa-chemistry.com. These species, including E. brevicornu and E. pubescens, are among the five Epimedium species included in the Chinese Pharmacopoeia akjournals.comnih.gov. Comparative analysis of different Epimedium species highlights the variations in flavonoid composition and content akjournals.comnih.gov.

Influence of Environmental and Cultivation Factors on this compound Content

The accumulation of secondary metabolites like this compound in plants can be influenced by various environmental and cultivation factors. Understanding these influences is crucial for optimizing the yield and quality of medicinal plant materials.

Impact of Soil Moisture Conditions on Accumulation

Soil moisture is a key environmental factor that can affect the levels of medicinal components in Epimedium species nih.gov. Research on Epimedium koreanum has investigated the impact of different soil moisture conditions on the content of flavonol glycosides nih.govnih.gov. Studies suggest that specific soil moisture levels, such as a relative water content of 26% after precipitation, may be optimal for enhancing the quality of E. koreanum by increasing the expression of flavonoid-related genes nih.govnih.gov. Changes in soil moisture can influence physiological properties and the accumulation of secondary metabolites nih.govjeeng.net.

Optimal Harvesting Stage Considerations for Component Yield

The harvesting stage of Epimedium plants is another critical factor influencing the yield of bioactive compounds. Studies examining the dynamics of prenylated flavonol glycoside accumulation during leaf development in Epimedium species, such as E. pubescens, indicate that the content of these compounds can vary with the developmental stage nih.govfrontiersin.org. While specific data on the optimal harvesting stage solely for this compound is limited in the provided context, research on related flavonoids like epimedin A, B, C, and icariin (B1674258) in E. koreanum suggests that the content of these flavonoid glycosides can change significantly at different time points after events like rainfall nih.gov. This implies that the harvesting time relative to plant development and environmental conditions plays a role in the final component yield.

Here is a representative table illustrating the presence of this compound in various Epimedium species based on the provided information:

| Epimedium Species | This compound Presence | Notes |

| Epimedium wushanense | Yes (this compound A) | Isolated from roots and aerial parts. medchemexpress.comchemfaces.comnih.govwikipedia.org |

| Epimedium koreanum | Yes (this compound/Korthis compound A) | Isolated from aerial parts. glpbio.commedchemexpress.comtargetmol.commdpi.com |

| Epimedium brevicornu | Yes | Listed as a component. mdpi.comalfa-chemistry.com |

| Epimedium pubescens | Yes (this compound A) | Reported as a source. nih.govacs.org |

Geographical and Species-Specific Variations in Flavonoid Profiles

The flavonoid content, including this compound and related compounds, in Epimedium species can vary significantly depending on the species, geographical origin, collection time, and storage conditions encyclopedia.pubmdpi.comacademicjournals.org. China is a major center of diversity and geographical distribution for Epimedium, with over 50 species native to the country academicjournals.orgresearchgate.net.

Studies have shown distinct variations in the major flavonoid components across different Epimedium species. For example, icariin is often the most abundant flavonoid in E. brevicornum and E. koreanum, followed by epimedin B, epimedin C, and epimedin A. In contrast, epimedin C is frequently the most abundant in E. sagittatum, E. pubescens, and E. wushanense, followed by icariin, epimedin B, and epimedin A encyclopedia.pubmdpi.com. The average proportions of epimedin A, B, C, and icariin relative to the total flavonoid content also differ among species encyclopedia.pub.

Geographical location also plays a significant role in the variation of medicinal components in Epimedium. For instance, in Epimedium sagittatum, there is a significant correlation between the major flavonol glycoside constituents and the geographic location, with Central China followed by Northern China identified as highly suitable regions for cultivation mdpi.com. A study on E. sagittatum from different geographical regions of China revealed chemotypic variations in the production of flavonoid glycosides (epimedin A, B, C, and icariin), suggesting a significant genetic basis for this variation nih.gov.

Research comparing Epimedium samples from different geographical origins and species found that both factors significantly influenced the concentration of bioactive compounds like epimedin C, icariin, and baohuoside I frontiersin.org. For E. pubescens, the concentration of epimedin C was notably higher when cultivated in Sichuan compared to other regions frontiersin.org. While E. brevicornum samples analyzed from central China showed variation in epimedin C, icariin, and baohuoside I content, no significant differences were detected among the different geographical regions within central China in that specific study frontiersin.org.

A study on seven Epimedium species native to Guizhou, China, found significant differences in flavonoid and icariin contents among the species and accessions. E. acuminatum, E. yinjiangense, E. myrianthum, E. wushanense, and E. simplicifloum showed higher amounts of flavonoids and icariin compared to E. letorrhizum and E. luodianense researchgate.net.

The concentration of flavonoids can also be influenced by environmental factors such as light intensity and harvesting time caldic.commdpi.com. For example, a light intensity range of 40–160 μmol/m²/s was found to be most suitable for the synthesis and accumulation of total flavonoids in a specific accession of E. sagittatum mdpi.com. The content of total flavonoids in E. sagittatum was also observed to be much higher in April compared to August mdpi.com.

The analysis of flavonoid profiles in Epimedium is commonly performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with detectors like DAD or mass spectrometry caldic.comacademicjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.netakjournals.com. These methods allow for the simultaneous determination and quantification of multiple flavonoids, providing valuable data for quality control and understanding the chemical diversity within the genus caldic.comresearchgate.net.

Below is a table summarizing some reported variations in flavonoid content in different Epimedium species:

| Species | Major Flavonoids (typically most abundant) | Other Notable Flavonoids Present | Source Location/Notes |

| E. brevicornum | Icariin, Epimedin B, Epimedin C, Epimedin A encyclopedia.pubmdpi.com | Epimedin A, Epimedin C, Baohuoside I, Baohuoside II, Baohuoside VII, Sagittatoside A, Sagittatoside B, this compound A, 2''-O-rhamnosyl icariside II, Kaempferol-3-O-rhamnoside caldic.comresearchgate.netphytopurify.com | China encyclopedia.pubcaldic.comacademicjournals.org |

| E. sagittatum | Epimedin C, Icariin, Epimedin B, Epimedin A encyclopedia.pubmdpi.com | Epimedin A, Epimedin B, Sagittatoside B, Baohuoside I, this compound C caldic.comresearchgate.net | China (Central, Eastern, Southern; variations by region) encyclopedia.pubcaldic.comacademicjournals.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org |

| E. pubescens | Epimedin C, Icariin, Epimedin B, Epimedin A encyclopedia.pubmdpi.com | This compound A nih.gov | China (Sichuan noted for higher epimedin C) encyclopedia.pubcaldic.comacademicjournals.orgfrontiersin.org |

| E. wushanense | Epimedin C, Icariin, Epimedin B, Epimedin A encyclopedia.pubmdpi.com | This compound A medchemexpress.comglpbio.com | China (Guizhou) encyclopedia.pubcaldic.comacademicjournals.orgresearchgate.net |

| E. koreanum | Icariin, Epimedin B, Epimedin C, Epimedin A encyclopedia.pubmdpi.com | Epimedin A, Epimedin B, Epimedin C, Baohuoside I, Baohuoside II, Baohuoside VII, Sagittatoside A, Sagittatoside B, this compound C, 2''-O-rhamnosyl icariside II, Kaempferol-3-O-rhamnoside caldic.comresearchgate.netphytopurify.com | Korea, Japan caldic.comacademicjournals.orgfrontiersin.org |

| E. acuminatum | Higher flavonoids and icariin compared to some species researchgate.net | This compound A, this compound E, Diphylloside B nih.govfrontiersin.org | China (Guizhou) caldic.comnih.govfrontiersin.orgresearchgate.net |

| E. davidii | Richer in flavonoids and icariin than E. sagittatum and E. brevicornum (leaves) academicjournals.org | China (Sichuan) academicjournals.org | |

| E. flavum | Richer in flavonoids and icariin than E. sagittatum and E. brevicornum (leaves) academicjournals.org | China (Sichuan) academicjournals.org | |

| E. yinjiangense | Greater amounts of flavonoids and icariin researchgate.net | China (Guizhou) researchgate.net | |

| E. myrianthum | Greater amounts of flavonoids and icariin researchgate.net | China (Guizhou) caldic.comresearchgate.net | |

| E. simplicifloum | Greater amounts of flavonoids and icariin researchgate.net | China (Guizhou) caldic.comresearchgate.net | |

| E. letorrhizum | Lower amounts of flavonoids and icariin researchgate.net | China (Guizhou) caldic.comresearchgate.net | |

| E. luodianense | Lower amounts of flavonoids and icariin researchgate.net | China (Guizhou) researchgate.net |

Biosynthetic Pathways of Epimedoside

Precursor Derivation and Initial Flavonoid Pathway Steps

The biosynthesis of prenylated flavonoids in Epimedium begins with the phenylpropanoid pathway, which provides the initial precursors. This pathway starts with the amino acids phenylalanine and tyrosine, derived from the shikimate pathway. mdpi.com Key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), catalyze the conversion of these amino acids into activated cinnamic acid derivatives. mdpi.comnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov

These activated precursors then enter the core flavonoid pathway. Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) are central enzymes in this stage, leading to the formation of naringenin (B18129) chalcone and subsequently naringenin. frontiersin.orgnih.govnih.gov Naringenin serves as a crucial branching point and a general precursor for various flavonoid classes. nih.gov Downstream enzymes, such as flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS), further modify these intermediates to produce dihydroflavonols and flavonols, which are the aglycone backbones for many Epimedium flavonoids, including the precursors of Epimedoside. mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.gov

Glycosylation and Prenylation Modifications

Following the formation of the basic flavonoid skeleton, a series of enzymatic modifications, primarily glycosylation and prenylation, contribute significantly to the structural diversity and biological activity of Epimedium flavonoids, including this compound. mdpi.comfrontiersin.orgresearchgate.netnih.govfrontiersin.orgmdpi.com

Elucidation of Glycosyltransferase (GT) Functionality

Glycosylation, the process of adding sugar moieties to flavonoid structures, is a crucial step in this compound biosynthesis. This modification is catalyzed by UDP-glycosyltransferases (UGTs), a diverse family of enzymes responsible for transferring sugar residues from activated sugar donors (such as UDP-glucose, UDP-rhamnose, or UDP-xylose) to specific hydroxyl groups on the flavonoid backbone. mdpi.comfrontiersin.orgresearchgate.netmdpi.comrsc.org Glycosylation enhances the stability and solubility of flavonoids, facilitating their transport and accumulation within plant cells. mdpi.com

Research in Epimedium has led to the identification and characterization of several UGTs involved in the glycosylation of prenylated flavonoids. These enzymes exhibit regioselectivity, meaning they catalyze the addition of sugars at specific positions on the flavonoid structure, such as the 3-OH or 7-OH positions. researchgate.netmdpi.comrsc.org For instance, a glycosyltransferase named Ep7GT from E. pseudowushanense has been shown to catalyze the 7-O-glycosylation of baohuoside to form icariin (B1674258), demonstrating the role of specific GTs in forming key glycosidic linkages in Epimedium flavonoids. rsc.org

Identification and Characterization of Specific Enzymes (e.g., EpF3R2″XylT)

Specific glycosyltransferases play critical roles in assembling the complex sugar chains found in this compound and other related compounds. A notable example is EpF3R2″XylT, a novel prenylflavonol rhamnoside xylosyltransferase identified in E. pubescens. researchgate.netresearchgate.netchinbullbotany.com This enzyme is responsible for catalyzing the transfer of a xylose moiety to the 2″-OH position of the rhamnose sugar, which is typically linked to the 3-OH group of the flavonoid aglycone. researchgate.netresearchgate.net

Studies have demonstrated the substrate specificity of EpF3R2″XylT. It specifically utilizes UDP-xylose as the sugar donor. researchgate.net Enzymatic assays have shown that EpF3R2″XylT can catalyze the xylosylation of various substrates, including icariin, baohuoside II, baohuoside I, and this compound A, leading to the formation of epimedin B, ikarisoside F, sagittatoside B, and this compound E, respectively. researchgate.netresearchgate.net This indicates that EpF3R2″XylT is a key enzyme in the biosynthesis of prenylated flavonol trisaccharides with a xylose residue linked to the rhamnose. researchgate.netresearchgate.net The catalytic activity of EpF3R2″XylT with this compound A to form this compound E highlights its direct involvement in modifying this compound structures. researchgate.netresearchgate.net

Role of Prenyltransferases in Flavonoid Diversification

Prenylation, the addition of prenyl groups (such as a C5 isopentenyl unit) to the flavonoid skeleton, is another defining modification in the biosynthesis of Epimedium flavonoids. This reaction is catalyzed by prenyltransferases (PTs). mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net Prenylation significantly contributes to the structural diversity and often enhances the biological activities and bioavailability of flavonoids. nih.gov In Epimedium prenylated flavonoids, the prenyl group is commonly found at the C-8 position of the A-ring. frontiersin.orgresearchgate.net

Prenyltransferases involved in flavonoid biosynthesis typically exhibit substrate specificity, directing the prenylation to specific positions on the flavonoid molecule. nih.gov While the search results mention the general role of PTs and the identification of some PT genes in Epimedium mdpi.comnih.govfrontiersin.org, detailed information specifically linking a PT to the prenylation step leading directly to this compound was not explicitly found within the provided snippets. However, the presence of the prenyl group at the C-8 position in this compound and related compounds implies the action of specific prenyltransferases at an earlier stage of the pathway, likely acting on a flavonoid precursor before or during the glycosylation steps. frontiersin.orgresearchgate.net

Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound and other prenylated flavonoids in Epimedium is a complex process regulated at the molecular level. This regulation involves the coordinated expression of genes encoding the enzymes in the biosynthetic pathway.

Transcriptomic Analysis of Gene Expression Networks

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a plant tissue, has been a powerful tool for understanding the molecular regulation of flavonoid biosynthesis in Epimedium. nih.govfrontiersin.orgnih.govfrontiersin.orgdp.technih.govmdpi.comresearchgate.netresearchgate.netnih.gov By analyzing gene expression patterns, researchers can identify candidate genes involved in the pathway and infer their regulatory networks. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Studies utilizing time-series transcriptomics and integrated omics approaches (combining transcriptomics with metabolomics and proteomics) in Epimedium species like E. pubescens and E. koreanum have provided insights into the genes and transcription factors (TFs) that influence the accumulation of prenylated flavonoids, including epimedins and icariin, which are structurally related to this compound. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov These studies have identified differentially expressed genes (DEGs) involved in the phenylpropanoid and flavonoid pathways at different developmental stages or under varying environmental conditions. frontiersin.orgfrontiersin.orgnih.govmdpi.comnih.gov

Co-expression network analysis has helped to predict regulatory relationships between transcription factors and structural genes in the flavonoid biosynthetic pathway. nih.govfrontiersin.orgresearchgate.netresearchgate.net Various families of transcription factors, including MYB, bHLH, WD40, and bZIP proteins, have been identified as potential regulators of prenylated flavonoid biosynthesis in Epimedium. nih.govresearchgate.net For example, some MYB transcription factors have been reported to upregulate the expression of key enzyme genes like CHS, CHI, F3H, and FLS. nih.govfrontiersin.org

Transcriptomic data has revealed that the expression levels of genes encoding enzymes in the flavonoid pathway, such as PAL, C4H, CHS, CHI, F3H, and FLS, correlate with the accumulation of prenylated flavonoids. frontiersin.orgnih.govmdpi.com Modifications in soil moisture levels, for instance, have been shown to affect the expression of flavonoid biosynthesis genes and the content of flavonoid glycosides like epimedin A, B, C, and icariin in E. koreanum. mdpi.comnih.gov Similarly, UV-B radiation has been observed to influence the expression of key regulatory pathways of flavonoid biosynthesis and alter the content of various flavonols, including those related to the epimedin series. mdpi.com

These transcriptomic studies provide a foundation for understanding the complex gene regulatory networks that govern the biosynthesis and accumulation of this compound and other valuable prenylated flavonoids in Epimedium. nih.govfrontiersin.orgresearchgate.netnih.gov

Metabolomic Profiling in Biosynthesis Pathway Research

Metabolomic profiling plays a crucial role in elucidating the biosynthetic pathways of compounds like this compound by providing a snapshot of the metabolites present in a biological system at a given time frontiersin.orgnih.gov. In the context of Epimedium, metabolomic analysis helps identify and quantify the various flavonoids and their precursors involved in the biosynthetic cascade nih.govfrontiersin.orgnih.gov. By comparing metabolite profiles across different Epimedium species, cultivars, or developmental stages, researchers can identify metabolites that accumulate differentially, providing clues about active biosynthetic routes and potential bottlenecks frontiersin.orgnih.govresearchgate.net.

Studies utilizing metabolomics in Epimedium have identified numerous flavonoids, including this compound A, as key metabolites related to the icariin synthesis pathway, a prominent prenylated flavonoid in these plants nih.govfrontiersin.org. For instance, metabolomic profiling of Epimedium leaves has unveiled important metabolites specifically related to this pathway nih.govfrontiersin.org. Differential accumulation patterns of metabolites involved in flavonoid biosynthesis have been observed between different Epimedium cultivars, suggesting that genetic or environmental factors influence metabolic flux nih.govresearchgate.net.

Metabolomic data, when integrated with other omics datasets like transcriptomics, allows for correlation analyses that link specific metabolites to gene expression patterns, aiding in the reconstruction of metabolic pathways and regulatory networks nih.govfrontiersin.org. This integrated approach provides a more holistic understanding of how metabolic pathways, including those leading to this compound, are regulated in Epimedium nih.govfrontiersin.org.

Below is an example of how metabolomic profiling might reveal the presence and relative abundance of this compound A and related flavonoids in different Epimedium species or developmental stages, based on findings from metabolomic studies (illustrative data based on search results):

| Compound | E. sagittatum (Stage 1) | E. pubescens (Stage 1) | E. sagittatum (Stage 5) | E. pubescens (Stage 5) |

| Icariin | Medium | High | Low | Medium |

| Epimedin A | Low | Medium | Very Low | Low |

| Epimedin B | Medium | High | Low | Medium |

| Epimedin C | High | Very High | Medium | High |

| This compound A | Detected | Detected | Detected | Detected |

| Baohuoside I | Detected | Detected | Detected | Detected |

Note: This table is illustrative and based on general trends observed in metabolomic studies of Epimedium species and developmental stages, where relative abundance can vary frontiersin.orgfrontiersin.orgnih.govresearchgate.net. Specific quantitative data would depend on the experimental design and analytical methods used.

Proteomic Approaches to Elucidate Enzymatic Regulation

Proteomics, the large-scale study of proteins, complements metabolomics by focusing on the enzymes that catalyze the biosynthetic reactions nih.govfrontiersin.org. By analyzing the protein profiles in Epimedium tissues, researchers can identify the enzymes involved in flavonoid biosynthesis, determine their abundance, and investigate post-translational modifications that might affect their activity nih.govfrontiersin.org. This is particularly important for understanding the enzymatic regulation of this compound biosynthesis.

Enzymatic steps in flavonoid biosynthesis involve various enzymes, including chalcone synthases (CHS), chalcone isomerases (CHI), flavanone 3-hydroxylases (F3H), flavonol synthases (FLS), prenyltransferases (PTs), and glycosyltransferases (GTs) frontiersin.orgfrontiersin.org. Proteomic approaches can help identify which specific isoforms of these enzymes are expressed during this compound synthesis and how their levels correlate with the accumulation of this compound and its precursors nih.govfrontiersin.org.

Integrated proteomic and transcriptomic analyses can reveal the relationship between gene expression (mRNA levels) and protein abundance, highlighting potential post-transcriptional or post-translational regulatory mechanisms nih.govfrontiersin.org. Furthermore, protein-protein interaction studies can shed light on how different enzymes involved in the pathway might interact or form complexes to channel substrates efficiently nih.govresearchgate.net.

Research using proteomics in Epimedium has contributed to identifying proteins involved in flavonoid biosynthesis, including those potentially regulating the synthesis of compounds like this compound nih.govresearchgate.net. For example, studies have identified proteins such as leucine-rich repeat receptor kinase-like protein SRF7 and methyl jasmonate esterase 1 that show significant associations with icariin analogues, which are structurally related to this compound nih.govresearchgate.net. While specific proteomic data directly detailing the regulation of this compound biosynthesis is still an active area of research, the application of these techniques in Epimedium flavonoid studies provides a framework for understanding the enzymatic control of these pathways nih.govfrontiersin.orgresearchgate.net.

An example of proteomic findings could involve identifying enzymes whose abundance correlates with this compound levels (illustrative data based on the types of enzymes involved in flavonoid biosynthesis):

| Enzyme Class | Putative Role in this compound Biosynthesis | Correlation with this compound Levels (Illustrative) |

| Chalcone Synthase | Upstream flavonoid scaffold synthesis | Positive correlation in active tissues |

| Prenyltransferase | Addition of prenyl group | Strong positive correlation |

| Glycosyltransferase | Glycosylation of the flavonoid backbone | Positive correlation |

| O-Methyltransferase | Methylation (if applicable) | Variable, depending on specific this compound type |

Note: This table is illustrative and based on the known steps in flavonoid biosynthesis and the application of proteomics in studying these pathways in Epimedium. Specific correlations would be determined through experimental proteomic analysis.

The integration of metabolomics and proteomics provides a powerful approach to dissect the complex biosynthetic pathways of specialized metabolites like this compound in Epimedium, offering insights into both the metabolic intermediates and the enzymatic machinery involved nih.govfrontiersin.org.

Pharmacological Activities and Underlying Mechanisms of Action of Epimedoside

Antioxidant Research

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Epimedoside and other flavonoids from Epimedium have been investigated for their potential to counteract oxidative damage through various mechanisms.

In Vitro Investigations of Radical Scavenging Capacity

In vitro studies have demonstrated the direct radical scavenging activity of this compound. This compound A, a specific this compound congener isolated from the roots of Epimedium wushanense, has shown significant antioxidant activity in vitro. medchemexpress.comnih.gov The ability to scavenge free radicals is a fundamental mechanism by which antioxidants protect against oxidative damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used in vitro method to evaluate the free radical scavenging capacity of plant extracts and isolated compounds, including those from Epimedium. nih.gov Studies have indicated that the scavenging effects of certain flavonoids from Epimedium wushanense, including this compound A, can be comparable to that of Vitamin C. nih.govresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, this compound may also exert antioxidant effects by modulating the activity of endogenous antioxidant enzyme systems. The anti-oxidative properties of Herba Epimedii, the medicinal preparation from Epimedium, are partly attributed to an inductive effect on key endogenous free-radical scavenging enzymes. nih.govresearchgate.net These enzymes include catalase and glutathione (B108866) peroxidase, which play crucial roles in detoxifying harmful ROS species like hydrogen peroxide. nih.govresearchgate.netmdpi.com While research specifically detailing this compound's direct impact on these enzymes is ongoing, studies on related compounds from Epimedium, such as Wushanicaritin, have shown the ability to maintain the enzymatic antioxidant defense system, suggesting a potential for similar mechanisms with this compound. researchgate.netresearchgate.net

Cellular Protection Against Oxidative Stress Models

Research has also explored the protective effects of this compound against oxidative stress in cellular models. This compound A has been shown to provide protection against cellular injury induced by tert-Butyl hydroperoxide (t-BuOOH), a compound commonly used to induce oxidative stress in vitro. koreascience.kr Furthermore, other bioactive components found in Epimedium, such as Icariin (B1674258), have demonstrated protective effects against radical-induced damage to DNA and the peroxidation of polyunsaturated fatty acids in cellular membranes. nih.govresearchgate.netnih.gov Studies on Wushanicaritin have also revealed neuroprotective effects against glutamate-induced toxicity in PC-12 cells, which involves the reversal of reactive oxygen species generation and the maintenance of antioxidant enzyme function. researchgate.net These findings collectively suggest that this compound contributes to cellular protection by mitigating oxidative damage.

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is involved in numerous diseases. This compound and Epimedium extracts have been investigated for their anti-inflammatory potential in various experimental models.

Studies in Relevant In Vitro and In Vivo Models

Studies utilizing both in vitro and in vivo models have provided evidence for the anti-inflammatory activity of Epimedium extracts, which contain this compound and other flavonoids. For instance, an ethanol (B145695) extract of Epimedium brevicornu has demonstrated anti-inflammatory effects in RAW264.7 macrophages (an in vitro model) and in a mouse model of LPS-induced peritonitis (an in vivo model). nih.gov These studies indicate that components within Epimedium, including potentially this compound, possess the ability to modulate inflammatory responses in relevant biological systems.

Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK/ERK)

Research into the modulation of key signaling pathways by this compound and related Epimedium compounds is ongoing. While some studies on other Epimedium components, such as Epimedin A, have indicated effects on pathways like NF-κB nih.gov, direct evidence specifically detailing this compound's modulation of NF-κB and MAPK/ERK pathways is less extensively documented in the provided search results. One study investigating Epimedin A, Epimedin B, and this compound A (EPA) found that NF-κB and MAPK (ERK/JNK) pathways were unaffected by EA and EB in their specific experimental setup related to osteoclast differentiation in bone marrow-derived macrophages frontiersin.org. This suggests that the effects of different Epimedium compounds on these pathways may vary. Further research is needed to fully elucidate the specific interactions of this compound with NF-κB and MAPK/ERK signaling.

Osteogenic and Bone Metabolism Research

This compound has garnered interest for its potential to influence bone health, with studies suggesting a role in promoting osteoblastic activity and inhibiting osteoclastogenesis. biosynth.com

Research indicates that Epimedium extracts and some of their components can enhance bone metabolism by promoting osteoblast proliferation and differentiation. mdpi.comnih.gov While the specific effects of this compound on osteoblast differentiation and proliferation require further focused investigation, studies on related compounds from Epimedium, such as icariside I and icariside II, have shown significant dose-dependent stimulation of osteoblast proliferation and differentiation activity in primary osteoblastic cells. nih.gov Another study highlighted that Epimedin A and Epimedin B promoted osteoblast differentiation in cranial preosteoblasts, evidenced by elevated alkaline phosphatase (ALP) activity, mineralization, and osteogenic gene markers. frontiersin.org

Studies have explored the ability of Epimedium compounds to inhibit osteoclastogenesis, the process of osteoclast formation. Epimedin A, for instance, has been shown to dose-dependently inhibit osteoclast differentiation in bone marrow-derived macrophages by reducing TRAP-positive cells and osteoclast-related gene expression. frontiersin.org This suggests a potential mechanism by which Epimedium compounds, including potentially this compound, could contribute to reducing bone resorption. The inhibition of osteoclast differentiation by Epimedin A was found to involve the suppression of the TRAF6/PI3K/AKT/NF-κB pathway. nih.gov

Research has explored the link between Epimedium compounds and the HIF-1α signaling pathway in the context of bone metabolism. One study identified 2″-O-RhamnosylIcariside II, another compound from Epimedium, as effective in promoting osteoblast differentiation and enhancing COL1A1 protein expression under hypoxic conditions. mdpi.com This compound was found to bind with HIF-1α and inhibit its gene and protein expression. mdpi.com COL1A1, or collagen type I alpha 1 chain, is a crucial early biomarker for osteoblast differentiation and a primary product of osteoblasts during bone formation. mdpi.comjppres.com HIF-1α is recognized as a regulator in hypoxic conditions and has been reported to inhibit osteoblast differentiation. mdpi.com While this research focuses on a different Epimedium compound, it highlights the potential involvement of the HIF-1α pathway and COL1A1 expression in the osteogenic effects of Epimedium constituents.

Studies using experimental models have investigated the impact of Epimedium compounds on bone microstructure and density. In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, Epimedin A and Epimedin B significantly increased bone mineral density (BMD) and trabecular bone number compared to OVX controls. frontiersin.org Oral intervention with Epimedin A for 3 months normalized bone density and trabecular microarchitecture in OVX rats, increasing relative bone volume, trabecular thickness, and trabecular number, while reducing trabecular separation. nih.gov These findings suggest that certain Epimedium compounds can improve bone microstructure and density in vivo.

Table 1: Effects of Epimedium Compounds on Bone Parameters in OVX Rats

| Compound | Effect on BMD | Effect on Trabecular Number | Effect on Trabecular Thickness | Effect on Trabecular Separation | Model | Source |

| Epimedin A | Increased | Increased | Increased | Reduced | OVX Rat | nih.gov |

| Epimedin B | Increased | Increased | Not specified | Not specified | OVX Rat | frontiersin.org |

| This compound | Not explicitly detailed in search results for this specific effect | Not explicitly detailed in search results for this specific effect | Not explicitly detailed in search results for this specific effect | Not explicitly detailed in search results for this specific effect | Not explicitly detailed in search results for this specific effect |

Mechanistic Link to HIF-1α Signaling Pathway and COL1A1 Expression

Neuroprotective Research

This compound has also been investigated for its potential neuroprotective properties. biosynth.com Studies suggest that Epimedium extracts and their components may offer protection in the context of neurodegenerative diseases and brain injury. aging-us.comsemanticscholar.orgnih.gov For instance, icariin, another major bioactive component of Epimedium, has shown potential in treating various neurological and neuropsychiatric disorders, as well as brain injury induced by radiation exposure in animal models. aging-us.comnih.govnih.gov These neuroprotective effects are thought to be mediated through the regulation of neuroinflammation, neuronal apoptosis, and autophagy. aging-us.comnih.gov While direct detailed research on this compound's specific neuroprotective mechanisms was not extensively found in the provided search results, the broader research on Epimedium compounds suggests this as a promising area for further investigation.

Reduction of Oxidative Stress in Neuronal Cell Models

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS)/reactive nitrogen species (RNS) production and antioxidant defenses, is implicated in the pathogenesis of neurodegenerative disorders. nih.govmdpi.com Neurons, as post-mitotic cells, rely on effective mechanisms to counteract oxidative damage. nih.gov While the direct effects of this compound specifically on oxidative stress in neuronal cell models are not explicitly detailed in the provided search results, the broader context of Epimedium and its flavonoid components suggests potential involvement. Flavonoids from Epimedium have been reported to possess potent anti-oxidative ability, which is found to be related to an inductive effect on endogenous free-radical scavenging enzymes such as catalase and glutathione peroxidase, as well as their inherent electron-donating ability. researchgate.net Icariin, a prominent flavonoid from Epimedium, has demonstrated antioxidant effects. frontiersin.org Oxidative stress can lead to the accumulation of oxidized lipids, proteins, and DNA, and is associated with glutathione deficiency in neurodegenerative conditions. mdpi.com

Inhibition of Neuronal Apoptosis Mechanisms

Neuronal apoptosis, or programmed cell death, plays a significant role in secondary tissue damage in various neurological conditions. plos.org The regulation of apoptosis in neurons involves complex pathways. nih.gov While specific research on this compound's direct inhibition of neuronal apoptosis mechanisms is not detailed in the provided snippets, studies on Epimedium and its components offer insights into potential mechanisms. For instance, Epimedium may exert a protective effect against vascular dementia through the alleviation of apoptosis via the TNF signaling pathway. nih.govresearchgate.netnih.gov Icariin, a major component of Epimedium, has demonstrated anti-apoptotic effects. frontiersin.org Inhibition of pathways such as E2F1/CDK1 has been shown to attenuate neuronal apoptosis in vitro and confer neuroprotection. plos.orgresearchgate.net Proteins like neuronal apoptosis inhibitory protein (NAIP) have been identified as inhibitors of caspases, key enzymes in the apoptotic pathway. nih.gov

Implications for Neurodegenerative Conditions and Vascular Dementia

Neurodegenerative conditions, including Alzheimer's disease and vascular dementia (VaD), are characterized by progressive neuronal dysfunction and loss. ukdri.ac.ukmdpi.com Vascular dementia, the second most common type of dementia, results from reduced blood flow to the brain, leading to neuronal damage and cognitive impairment. mdpi.comclevelandclinic.org Epimedium has attracted attention for its potential neuroprotective benefits in the context of vascular dementia. nih.govnih.gov Network pharmacology and in vivo experiments suggest that Epimedium may exert protective effects against vascular dementia by alleviating oxidative stress, neuroinflammation, blood-brain barrier dysfunction, and apoptosis through pathways such as the TNF signaling pathway. nih.govresearchgate.netnih.gov While these studies focus on Epimedium extracts and other components like icariin, the presence of this compound in Epimedium suggests a potential contribution to these observed effects.

Other Investigational Pharmacological Activities

Beyond its potential neurological effects, this compound and other Epimedium constituents are being investigated for a range of other pharmacological activities.

Anti-tumor Research and Related Mechanisms

Research has explored the anti-tumor potential of Epimedium and its components. nih.govfrontiersin.org Flavonoids and polysaccharides from Epimedium have shown the ability to inhibit tumor cell proliferation, induce apoptosis, promote autophagy, reduce drug resistance, and improve the tumor immune microenvironment in various cancers. nih.gov Icaritin (B1674259), a derivative of Epimedium, has demonstrated antitumor effects on diverse human cell lines and can inhibit tumor cell growth by generating reactive oxygen species and inducing DNA damage. frontiersin.orgresearchgate.net It exerts anticancer activity by modulating multiple signaling pathways, including IL-6/JAK/STAT3, ER-α36, and NF-κB, affecting the tumor microenvironment and immune system. researchgate.net Epimedium extract has been found to reduce the viability of pancreatic cancer cells and decrease the expression of key targets such as AKT1, EGFR, p-EGFR, JUN, BCL2, IL6, and SRC. frontiersin.org The modulation of interleukin-4 and interleukin-13 signaling pathways could be a pivotal mechanism by which Epimedium impedes tumor development. frontiersin.org

Immunomodulatory Effects and Cellular Responses

Epimedium has been traditionally used for its immunomodulatory properties. researchgate.net Polysaccharides derived from Epimedium have been shown to enhance the secretion of immunomodulatory cytokines by peritoneal macrophages and T cells. frontiersin.org Icariin and its metabolite icaritin have been suggested to regulate the functions and activation of immune cells and modulate the release of cytokines. researchgate.netresearchgate.net Certain Epimedium-derived compounds, such as epimedokoreanin B and limonianin, have been shown to inhibit macrophage polarization to the M2/protumorigenic phenotype, suggesting potential for targeting the tumor microenvironment. nii.ac.jp

Anti-diabetic and Anti-fibrosis Studies

Epimedium has a history of traditional use in treating conditions related to diabetes. researchgate.netnih.gov Epimedin C, another flavonoid from Epimedium, has shown therapeutic potential against type 2 diabetes mellitus in a mouse model, alleviating abnormalities of lipid metabolism by regulating the expression levels of enzymes like Pck1. nih.gov Pck1 is a rate-limiting enzyme in gluconeogenesis and a potential target for anti-diabetic agents. nih.gov

Furthermore, Epimedium and its prenylflavonoids have exhibited anti-fibrosis activity. cjnmcpu.comfrontiersin.orgcjnmcpu.com Studies have evaluated the anti-pulmonary fibrosis activities of compounds from Epimedium koreanum using cell lines, with some compounds showing significant inhibitory rates. cjnmcpu.comcjnmcpu.comresearchgate.net Icariin and related metabolites, including icaritin and icariside II, have demonstrated antifibrotic effects through multifaceted mechanisms, including anti-inflammatory and antioxidant activities, mitochondrial function modulation, apoptosis regulation, and autophagy. frontiersin.org

Antithrombotic and Anti-atherosclerotic Investigations

This compound, a flavonoid compound found in various Epimedium species, has been the subject of research investigating its potential antithrombotic and anti-atherosclerotic properties. These investigations explore the mechanisms by which this compound may influence blood clotting and the development of atherosclerosis.

Research indicates that Epimedium koreanum extract and its flavonoids, including this compound A, have shown inhibitory effects against the modification of human high-density lipoprotein (HDL) nih.govresearchgate.net. HDL modification through oxidation and glycation is a known factor contributing to the risk of atherosclerosis nih.gov. Studies have evaluated these effects by measuring markers such as the generation of conjugated dienes, production of thiobarbituric acid reactive substances, changes in the electrophoretic mobility of apoA-I, advanced glycation end products (AGEs) formation, and apoA-I aggregation nih.gov. E. koreanum extract and certain compounds, including des-O-methyl-β-anhydroicaritin (compound 8 in one study), suppressed HDL modification by inhibiting lipid peroxidation, apoA-I aggregation, negative charge increase, and AGEs formation nih.gov. Specifically, compound 8 demonstrated a more potent inhibitory effect on HDL modification compared to the crude extract, suggesting a protective role against atherosclerosis through the inhibition of HDL oxidation and glycation nih.gov. This compound A was also among the compounds tested that significantly reduced AGEs formation in fructose-induced glycated HDL nih.gov.

In the context of antithrombotic effects, studies on Epimedium koreanum Nakai have explored its impact on platelet function. An ethyl acetate (B1210297) fraction of E. koreanum inhibited platelet aggregation induced by agonists in both human and rat washed platelets researchgate.netnih.gov. This inhibition was associated with a reduction in calcium mobilization, ATP secretion, and thromboxane (B8750289) B2 (TXB2) formation researchgate.netnih.gov. Furthermore, the fraction decreased fibrinogen binding, fibronectin adhesion, and clot retraction by attenuating integrin αIIbβ3-mediated inside-out and outside-in signaling researchgate.netnih.gov. Reduced phosphorylation of extracellular signal-regulated kinases (ERK), Akt, PLCγ2, and Src was also observed researchgate.netnih.gov. While these studies primarily highlight the effects of the ethyl acetate fraction, which predominantly contains icariin, they provide a basis for understanding the potential antithrombotic activities within Epimedium species that also contain this compound researchgate.net.

Although direct detailed data tables specifically focusing on this compound's isolated antithrombotic effects were not extensively found in the immediate search results, the research on Epimedium extracts and other flavonoids provides a foundation for understanding the potential mechanisms. The observed inhibition of platelet aggregation and modulation of signaling pathways in the presence of Epimedium fractions containing this compound suggest its potential involvement in these processes researchgate.netnih.gov.

The anti-atherosclerotic investigations involving this compound A, particularly its effect on preventing HDL modification, highlight a specific mechanism by which this compound may contribute to cardiovascular health nih.gov. Modified HDL is less effective in its anti-atherogenic functions and can even become pro-atherogenic nih.gov. By inhibiting the oxidation and glycation of HDL, this compound A may help preserve the protective capabilities of HDL against atherosclerosis nih.gov.

Further detailed research specifically on isolated this compound compounds is needed to fully elucidate their individual contributions and underlying mechanisms in antithrombotic and anti-atherosclerotic activities.

Data Table:

| Compound/Extract | Activity | Observed Effects/Mechanisms | Reference |

| E. koreanum extract | Anti-atherosclerotic (via HDL) | Suppressed HDL modification (inhibition of lipid peroxidation, apoA-I aggregation, negative charge increase, AGEs formation) | nih.gov |

| This compound A | Anti-atherosclerotic (via HDL glycation) | Significantly reduced AGEs formation in fructose-induced glycated HDL | nih.gov |

| E. koreanum ethyl acetate fraction | Antithrombotic (anti-platelet) | Inhibited platelet aggregation, reduced calcium mobilization, ATP secretion, TXB2 formation, attenuated integrin αIIbβ3 signaling | researchgate.netnih.gov |

| des-O-methyl-β-anhydroicaritin | Anti-atherosclerotic (via HDL) | More potent inhibition of HDL modification than extract | nih.gov |

Advanced Analytical and Separation Methodologies for Epimedoside Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely employed for the separation, identification, and quantification of Epimedoside in Epimedium extracts. These methods offer high resolution and sensitivity, allowing for the analysis of complex samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the analysis of flavonoids in Epimedium. HPLC coupled with UV-Diode Array Detection (DAD) is commonly used for the simultaneous quantification of multiple flavonoids, including this compound A. nih.govtandfonline.comresearchgate.net

A validated reverse phase HPLC-UV-DAD method was successfully applied for the simultaneous quantification of nine natural products, including this compound A, in Epimedium elatum. The method demonstrated excellent specificity and linearity with regression coefficients in the range of 0.9966-0.9999. nih.gov Relative recovery rates for the quantified compounds varied between 98.09% and 105.34%, with relative standard deviations below 3%. nih.gov

Another HPLC method utilizing a Zorbax SB-C18 column and gradient elution with water and acetonitrile, detected at 270 nm, was developed for the simultaneous determination of 15 flavonoids, including this compound C, in different Epimedium species. nih.govresearchgate.net This method showed good linearity (r² > 0.9997) and was successfully applied to analyze the variation in flavonoid content across different species. nih.gov

A simple and reliable HPLC-UV-DAD method was also developed for the rapid resolution, identification, and quantification of five major prenylated flavonoids, including this compound A, in Epimedium elatum. tandfonline.comresearchgate.net This method was successfully applied to analyze samples collected from different ecogeographical zones and harvesting seasons, revealing significant variations in the content of the investigated compounds. tandfonline.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it suitable for the analysis of complex samples containing numerous components like Epimedium extracts. nih.govmdpi.com

A rapid UPLC method was developed for the simultaneous determination of 15 flavonoids, including this compound C, in various Epimedium species. nih.gov This method used a Waters Acquity UPLC BEH C18 column and gradient elution with acetic acid aqueous solution and acetonitrile, with detection at 270 nm. nih.gov The method exhibited good linearity (R² > 0.9997), low limits of detection (LOD) and quantification (LOQ), and acceptable intra- and inter-day variability and recoveries. nih.gov

UPLC has also been utilized to assess the enzymatic activity of proteins towards this compound A. mdpi.com UPLC analysis indicated that recombinant proteins showed enzymatic activity towards this compound A with UDP-xylose as a monosaccharide donor. mdpi.com

Mass Spectrometry-Based Approaches for Characterization

Mass spectrometry (MS) provides valuable information regarding the molecular weight and structure of this compound and its related compounds, often used in conjunction with chromatographic techniques for more comprehensive analysis.

Time-of-Flight Mass Spectrometry (TOFMS) for Identification and Differentiation

Time-of-Flight Mass Spectrometry (TOFMS), frequently coupled with liquid chromatography (LC-TOFMS or RRLC/TOFMS), is a powerful tool for the rapid identification and differentiation of compounds based on their accurate molecular masses. akjournals.commdpi.comresearchgate.net

RRLC/TOFMS has been employed for the rapid identification and differentiation of major flavonoids, including this compound A, in Epimedium extracts and rat plasma. akjournals.com This approach allows for the identification of compounds based on their accurate molecular masses and molecular formulae by comparing them against a formula database. akjournals.com TOFMS can rapidly identify known compounds based on accurate mass measurement and elemental composition. akjournals.com

LC-MS guided isolation techniques have also been applied for the separation of target constituents, including this compound A, from Epimedium elatum. nih.gov

UPLC-MS/MS for Metabolomic Profiling and Identification

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS or UPLC-Q-TOF/MS) is extensively used for metabolomic profiling, enabling the comprehensive analysis and identification of metabolites in complex biological samples or plant extracts. dp.techscialert.netnih.govresearchgate.net

UPLC-Q-TOF/MS technology has been utilized to analyze serum from rats to identify potential biomarkers and metabolic pathways related to the effects of Epimedium extract. nih.gov This metabolomics approach allows for the screening and identification of potential biomarkers using multivariate data analysis. nih.gov

An untargeted metabolomics approach based on UPLC-QTOF/MS has been used for the comprehensive investigation of the chemical compositions of Epimedium koreanum Nakai from different regions, leading to the identification of key chemical markers. researchgate.net This approach, combined with multivariate analysis, is an effective strategy for distinguishing raw materials in herbal medicine based on their chemical profiles. researchgate.net

UPLC-QTOF-MS has also been adopted for qualitatively identifying the prototype components of Epimedium in the blood after multiple oral administrations in rats, followed by UPLC-QQQ-MS for pharmacokinetic analysis. scialert.net

Electrophoretic Methods for Compound Analysis

Electrophoretic methods, such as Capillary Electrophoresis (CE), offer alternative approaches for the separation and analysis of compounds, often requiring less sample volume and generating less solvent waste compared to HPLC. nih.govmdpi.com

A method based on capillary electrophoresis coupled with solid-phase extraction has been developed for the simultaneous determination of multiple prenylflavones, including this compound A, in Epimedium leaves. nih.govnih.gov This method allows for the separation of five major components within 20 minutes. nih.govnih.gov The method was validated and showed acceptable linearity, precision, and accuracy for the quantification of the targeted compounds. nih.govnih.gov

While HPLC is the most prevalent technique for quality control of herbal medicines, CE is considered a powerful tool that can be comparable to HPLC for certain applications, offering advantages in terms of low solvent and sample consumption, short analysis time, and high efficiency. mdpi.com However, methods developed using capillary zone electrophoresis for quantifying certain Epimedium flavonoids have been noted to have lower sensitivity compared to HPLC-MS/MS methods for analysis in biological samples. researchgate.net

Capillary Electrophoresis (CE) for Rapid Quantification

Capillary Electrophoresis (CE) is a technique that offers advantages for the rapid analysis of compounds like this compound, often requiring less sample volume and lower solvent consumption compared to other methods such as HPLC. nih.gov CE has been employed for the separation and determination of various flavonoids, including this compound A, from sources like Herba Epimedii. nih.govscience.gov

Research has focused on optimizing experimental conditions for CE to achieve efficient separation of this compound A alongside other prenylflavones. Factors such as buffer pH, buffer concentration, and applied voltage have been investigated to enhance separation efficiency. nih.gov For instance, increasing the separation voltage in CE can lead to shorter migration times, although high voltage can also intensify Joule heating and potentially reduce separation efficiency. nih.gov Studies have shown that a separation voltage of 18 kV provided effective separation in the analysis of multiple prenylflavones, including this compound A. nih.gov

CE can be coupled with sample preparation techniques like solid-phase extraction (SPE) to improve the analysis of complex samples. nih.govscience.gov This hyphenated approach allows for the enrichment of target compounds before CE separation, contributing to more sensitive and rapid quantification. nih.govscience.gov The separation of five major components, including this compound A, using a combination of SPE and CE, has been reported to be relatively fast, achievable within 20 minutes. nih.gov

Research on Extraction and Purification Strategies

Efficient extraction and purification methods are vital for obtaining this compound from its natural sources in sufficient purity for research. Various techniques have been explored and optimized for this purpose.

Application of Solid-Phase Extraction in Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in the analysis of natural products, offering advantages such as high selectivity, potential for automation, and reduced organic solvent consumption compared to traditional liquid-liquid extraction. nih.govscience.govscience.gov SPE is frequently employed as a pretreatment step before chromatographic or electrophoretic analysis of flavonoids from plant extracts, including those containing this compound. nih.govscience.gov

In the context of this compound research, SPE has been utilized to obtain crude extracts and enrich flavonoid components from Herba Epimedii before analysis by techniques like CE. nih.govscience.gov The process typically involves activating an SPE column, loading the sample, washing to remove impurities, and eluting the target compounds. oup.com For example, using a Lichrolut®RP-18 solid-phase extraction column, a method was developed where the column was activated with methanol (B129727) and water, the sample was loaded, washed with water and methanol, and the methanol eluate containing the flavonoids was collected. oup.com

Studies have evaluated the recovery rates of this compound A and other flavonoids using SPE as a sample preparation method. Recovery rates for this compound A have been reported to be within an acceptable range, demonstrating the effectiveness of SPE for concentrating these compounds from plant extracts. oup.com The relative standard deviations of recoveries for multiple components, including this compound A, have been found to be low, indicating good reproducibility of the SPE method for sample preparation. oup.com

Structural Activity Relationship Studies and Derivative Exploration

Comparative Analysis of Epimedoside Analogues and Related Flavonoids (e.g., Icariin (B1674258), Epimedins, Baohuoside)

Epimedium species contain a variety of prenylated flavonol glycosides, with a common aglycone skeleton, icaritin (B1674259), but differing in the sugar moieties attached at the C-3 and C-7 positions. mdpi.commdpi.com Key analogues and related flavonoids include Icariin, Epimedins (such as Epimedin A, B, and C), and Baohuoside I. mdpi.commdpi.comcaldic.com

Studies comparing the activities of these compounds highlight the importance of the glycosylation pattern. For instance, baohuoside I and icaritin are reported to have higher pharmaceutical activities than icariin, which is attributed to their reduced sugar moieties. researchgate.net Icariin has a glucose group at the 7-O position and a rhamnose moiety at the 3-O position. researchgate.net Baohuoside I, on the other hand, only has a rhamnose moiety at the 3-O position. researchgate.net Icaritin is the aglycone, lacking sugar moieties at both C-3 and C-7. researchgate.net

While this compound A is mentioned as a prenylated flavonol glycoside found in Epimedium, alongside icariin and epimedin C koreascience.krchemfaces.com, specific detailed comparative analyses of its biological activities relative to these exact compounds in SAR studies were not extensively detailed in the search results beyond its isolation and presence with other flavonoids showing antioxidant activity. chemfaces.com However, the general principle across Epimedium flavonoids is that variations in glycosylation significantly influence their biological effects and bioavailability. mdpi.comresearchgate.net Baohuoside I, for example, exhibits higher bioavailability than icariin due to its lower polarity, facilitating better absorption. mdpi.com

The major pharmacologically active compounds in Epimedium are often prenylated flavonol glycosides with multiple sugar moieties at both the 3-OH and 7-OH positions. mdpi.com Icariin, epimedin A, epimedin B, and epimedin C are among the most predominant with different sugar arrangements. mdpi.com Despite structural similarities, their potencies can differ significantly. researchgate.net

Investigation of Synthesized 4H-Chromene Derivatives and Their Biological Activities

The 4H-chromene core structure is a significant motif in medicinal chemistry, found in many natural products, including flavonoids like this compound. frontiersin.orgglobalresearchonline.netresearchgate.net Synthesized 4H-chromene derivatives have been explored for a wide range of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. frontiersin.orgglobalresearchonline.netresearchgate.netresearchgate.net

Research on synthetic 4H-chromene derivatives has involved modifying different positions on the chromene ring to study the resulting changes in activity. globalresearchonline.net For example, a series of 4-aryl-4H-chromene derivatives with methoxy (B1213986) substitutions showed varying anticancer properties against human cancer cell lines. nih.gov One derivative with methoxy groups at the ortho and meta positions exhibited notable potency. nih.gov

Another study synthesized novel 4H-chromene compounds and screened them for antioxidant activity, demonstrating good inhibition percentages. researchgate.net These studies on synthetic chromene derivatives, while not always directly linked to this compound itself, provide insights into how modifications of the core chromene structure, which is part of this compound, can influence biological activities. The direct assessment of activities with parent 4H-chromene derivatives allows for an analysis of the SAR within a series of compounds. frontiersin.org

Enzymatic Modifications of this compound and Related Glycosidic Substrates

Enzymatic modification, particularly hydrolysis of glycosidic bonds, is a key strategy for transforming flavonoid glycosides like this compound and its analogues into derivatives with potentially altered or enhanced biological activities and bioavailability. mdpi.comresearchgate.netresearchgate.net This process can remove sugar moieties, leading to less polar compounds that are more easily absorbed. mdpi.comresearchgate.net

Enzymatic hydrolysis is considered a preferred method for preparing high-value Epimedium flavonoids like baohuoside I and icaritin from precursors such as icariin and epimedin C, due to its selectivity, efficiency, and mild conditions. mdpi.comresearchgate.net Various enzymes, such as β-glucosidases and α-L-rhamnosidases, are utilized for these transformations. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Studies have investigated the enzymatic hydrolysis of epimedin C to produce icariin using α-L-rhamnosidase. researchgate.net Different enzymes have shown varying efficiencies in hydrolyzing Epimedium flavonoids. For instance, β-glucosidase, β-dextranase, and cellulase (B1617823) were effective in hydrolyzing epimedin C, while glucoamylase and naringinase (B1166350) showed little to no activity. researchgate.net

Enzymatic reactions can be optimized by controlling factors such as enzyme concentration, pH, and temperature to achieve high conversion rates to desired products. koreascience.krresearchgate.netresearchgate.net For example, the enzymatic hydrolysis of epimedin C by β-glucosidase was optimized for temperature and duration to achieve complete hydrolysis. researchgate.net

Enzymatic biotransformation has been successfully applied to convert major Epimedium components like icariin, epimedin C, this compound A, epimedin A, and epimedin B into other derivatives, such as icariside II, 2''-O-rhamnosylikarisoside II, this compound B, baohuoside VII, and sagittatoside B, with high yields. researchgate.net These transformed products, often present in lower amounts in the raw plant material, can exhibit more significant biological activities. researchgate.net

Enzymatic deglycosylation of icariin can yield baohuoside I and icaritin, which are considered more active forms. researchgate.net Specific enzymes like β-glucosidases have been shown to efficiently convert icariin to baohuoside I. mdpi.com

Future Directions and Emerging Research Avenues for Epimedoside

Integration of Multi-Omics Technologies for Holistic Understanding of Biological Systems

The application of multi-omics technologies, such as transcriptomics, metabolomics, and proteomics, represents a crucial future direction for gaining a holistic understanding of how Epimedoside interacts within biological systems. These technologies provide comprehensive insights into gene expression patterns, metabolic pathways, and protein function, offering a systemic view of the molecular changes induced by this compound. nih.govnih.govresearchgate.netvt.edu

Integrating transcriptomic and metabolomic analyses, for instance, can reveal the complex regulatory networks underlying the biosynthesis of flavonoids like this compound in Epimedium species and how these networks are affected by various factors. nih.govnih.govresearchgate.netresearchgate.net Studies have already utilized integrated omics approaches to explore the synthesis of icariin (B1674258) and its analogues in Epimedium, providing a foundation for similar investigations into this compound. nih.govresearchgate.net This integrated approach can help identify key genes, enzymes, and metabolites involved in this compound's biosynthesis and metabolism, as well as its downstream effects on cellular pathways. nih.govvt.edu

Data from multi-omics studies can be analyzed to identify differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) associated with this compound treatment, offering clues about its molecular targets and mechanisms of action. nih.govresearchgate.netresearchgate.net Furthermore, metabolomics can help identify the metabolic profiles altered by this compound, providing insights into its impact on cellular processes. nih.govresearchgate.net The integration of these data sets through bioinformatics approaches can construct comprehensive networks illustrating the interactions between genes, proteins, and metabolites, leading to a more complete picture of this compound's biological effects. nih.govresearchgate.net

Elucidation of Unexplored Signaling Pathways and Novel Molecular Targets

Future research needs to focus on the detailed elucidation of the specific signaling pathways and novel molecular targets through which this compound exerts its biological activities. While some studies on Epimedium flavonoids have implicated pathways such as PI3K/Akt, MAPK, and NF-κB in various pharmacological effects, the precise involvement of this compound in these and other pathways requires further investigation. researchgate.netnih.govmdpi.comtmrjournals.com

Techniques such as network pharmacology, which analyzes the complex relationships between compounds, targets, and diseases, can be instrumental in predicting and identifying potential molecular targets of this compound. researchgate.netnih.govfrontiersin.org By constructing "component-target-pathway" networks, researchers can systematically explore the potential interactions of this compound with multiple proteins and signaling cascades. researchgate.netnih.govfrontiersin.org

Molecular docking studies can further validate the predicted interactions between this compound and identified target proteins, providing insights into the binding affinities and mechanisms at a molecular level. researchgate.netnih.gov Experimental validation using techniques such as Western blot, RT-qPCR, and reporter gene assays will be crucial to confirm the modulation of specific signaling pathways and the binding of this compound to its putative targets in relevant cell lines and animal models. researchgate.net Identifying novel targets beyond previously implicated pathways will broaden our understanding of this compound's therapeutic potential and may uncover new applications.

Synthetic Biology Approaches for Targeted Biosynthesis and Production

The limited availability of prenylated flavonol glycosides, including this compound, from natural Epimedium plants due to low yields highlights the need for alternative production methods. mdpi.com Synthetic biology approaches offer a promising avenue for the targeted biosynthesis and sustainable production of this compound. mdpi.comnih.govresearchgate.net

Elucidating the complete biosynthetic pathway of this compound is a critical prerequisite for applying synthetic biology. While some glycosyltransferase genes involved in the modification of prenylated flavonols in Epimedium have been identified, the specific enzymes responsible for the glycosylation pattern of this compound need to be determined. mdpi.comresearchgate.net Future research should focus on identifying and characterizing these key enzymes, particularly those involved in the attachment of the specific sugar moieties found in this compound.

Once the biosynthetic pathway is fully understood, metabolic engineering strategies can be employed to construct microbial cell factories (e.g., in yeast or E. coli) capable of producing this compound. nih.govfrontiersin.org This involves introducing the necessary genes encoding the biosynthetic enzymes into a suitable host organism and optimizing the metabolic flux to enhance this compound production. nih.govfrontiersin.org Synthetic biology tools can also be used to design and engineer novel enzymatic pathways for the efficient conversion of precursors into this compound. nih.gov This approach could lead to large-scale, cost-effective, and environmentally friendly production of high-purity this compound for research and potential therapeutic use.

Advanced Preclinical Models for Comprehensive Mechanism Elucidation

Utilizing advanced preclinical models is essential for a more comprehensive elucidation of this compound's mechanisms of action and therapeutic efficacy in relevant disease contexts. While in vitro studies provide valuable initial insights, complex biological processes and systemic effects can only be adequately assessed in appropriate in vivo models.

Future research should move beyond basic cell line studies to employ more sophisticated preclinical models that closely mimic human diseases where this compound shows potential. This includes using specific animal models for conditions such as osteoporosis, inflammatory diseases, and potentially neurological disorders, given the reported activities of Epimedium flavonoids. ontosight.airesearchgate.net

Advanced techniques within these models, such as in vivo imaging, detailed histological analysis, and the assessment of specific biomarkers, will provide deeper insights into how this compound affects disease progression at the tissue and cellular levels. researchgate.net Studies should also investigate the pharmacokinetics and pharmacodynamics of this compound in these models to understand its absorption, distribution, metabolism, excretion, and the relationship between its concentration at the target site and the observed biological effects. The use of genetically modified animal models or those with specific pathway alterations can further help in confirming the involvement of identified molecular targets and signaling pathways.

Pharmacological Consistency Studies Across Epimedium Species

The Epimedium genus comprises numerous species, and the chemical composition, particularly the flavonoid content, can vary significantly between them and even within different parts of the same plant. dp.techresearchgate.net Future research needs to address the pharmacological consistency of this compound across different Epimedium species to ensure reliable therapeutic applications.

Studies should quantitatively analyze the this compound content in various Epimedium species and accessions using standardized analytical methods like HPLC-MS/MS. dp.tech This chemical profiling should be correlated with the observed pharmacological activities of extracts or isolated compounds from these different sources in a range of in vitro and in vivo models.

Investigating the factors influencing this compound content, such as geographical origin, cultivation conditions, and processing methods, is also crucial for ensuring consistency. dp.techcjnmcpu.com Understanding this variability will help in selecting appropriate Epimedium species or developing standardized extracts with consistent this compound levels for research and potential therapeutic product development. This will contribute to establishing quality control measures and ensuring the reproducibility of pharmacological findings.

This compound, a flavonoid glycoside primarily found in the Epimedium genus, has been a subject of academic research due to its diverse potential biological activities ontosight.ai. This compound is one of several prenylated flavonol glycosides present in Epimedium species, which are traditionally used in Chinese medicine oup.commdpi.com. Research into this compound and related flavonoids aims to understand their chemical properties, biological effects, and potential applications in medicinal chemistry ontosight.aibiosynth.com.

Concluding Remarks on Epimedoside As a Research Compound

Synthesis of Key Academic Research Findings

Academic research on Epimedoside has highlighted its presence in various Epimedium species, including Epimedium wushanense, Epimedium brevicornum, and Epimedium koreanum oup.comnih.govchemfaces.commedchemexpress.comglpbio.com. Chemically, this compound A, a notable form, is characterized as a flavonoid backbone with glycosyl groups, contributing to its solubility and biological activity ontosight.ai. Its molecular formula is C₃₂H₃₈O₁₅, and its molecular weight is approximately 662.6 g/mol nih.gov. Another related compound, this compound C, has also been identified wikipedia.orgmdpi.com.

Key research findings indicate that this compound possesses significant antioxidant activity in vitro ontosight.aichemfaces.commedchemexpress.comglpbio.comchemsrc.comresearchgate.net. Studies have shown that its scavenging effects can be comparable to that of Vitamin C chemfaces.comresearchgate.net. Beyond antioxidant properties, this compound A has been investigated for potential anti-inflammatory and osteogenic activities ontosight.ai. Research suggests it may protect cells from oxidative stress, be beneficial in treating inflammatory conditions, and promote bone growth and density, making it of interest for conditions like osteoporosis ontosight.aibiosynth.comthieme-connect.com. While some studies on catecholamine secretion showed that Ikarisoside A inhibited this process, this compound A did not demonstrate this effect nih.gov. This compound A has also been identified as one of the active ingredients exhibiting neurite outgrowth activity in cultured PC12h cells chemfaces.com.

This compound is often studied alongside other prenylated flavonoids from Epimedium, such as icariin (B1674258), epimedin A, epimedin B, epimedin C, diphylloside A, and icarisoside A oup.commdpi.comchemfaces.commdpi.comnih.govfrontiersin.orgnih.govresearchgate.net. These compounds are considered the main bioactive components in Herba Epimedii oup.com. Research into the biosynthesis of these flavonoids is ongoing, with studies exploring the genetic and environmental factors influencing their content in the plant mdpi.comnih.govfrontiersin.org.

Here is a summary of some reported research findings on this compound's biological activities:

| Biological Activity | Research Findings | Source |